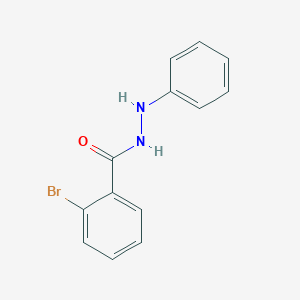![molecular formula C18H11BrClN3O5 B5706814 5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)
5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid
Übersicht
Beschreibung
5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C18H11BrClN3O5 and its molecular weight is 464.7 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid is 462.95706 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carcinogenic Properties and Comparative Studies
- Carcinogenicity in Rats : Compounds like 2-hydrazino-4-(5-nitro-2-furyl)thiazole have shown potent carcinogenic properties, predominantly inducing mammary gland carcinomas. This highlights the potential carcinogenicity of compounds with similar structures, including those with furfuryl and nitrophenyl substituents (Cohen et al., 1970).
- Comparative Carcinogenicity in Mice : Similar compounds, like N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide, have been studied for their carcinogenic effects in mice, revealing a range of organ-specific carcinogenic activities. This provides insight into the broader implications of structurally related compounds (Cohen et al., 1973).
Antimicrobial and Antituberculosis Activity
- Antimycobacterial Activity : Various derivatives of furan compounds, including those with nitrofuryl and substituted phenyl groups, have demonstrated significant antimycobacterial activity, specifically against Mycobacterium tuberculosis (Küçükgüzel et al., 1999).
- Antibacterial and Antifungal Properties : Certain isoxazole derivatives with 5-(4-nitrophenyl)-2-furyl groups have shown notable antibacterial and antifungal activities, suggesting potential applications in treating infections (Dhaduk & Joshi, 2022).
Synthesis and Structural Studies
- Synthetic Processes and Steric Configurations : Studies on the synthesis of related furan compounds, including those with nitro-furyl and bromo-furyl groups, provide insights into their structural configurations and potential chemical applications (Hirao et al., 1973).
Miscellaneous Applications
- Electron Transfer Processes : The electron transfer reactions of nitrofuryl derivatives have been studied, offering insights into their potential use in various chemical processes (Prousek, 1980).
- Synthesis of Derivatives for Biological Activities : Syntheses of diflunisal hydrazide-hydrazones, including derivatives with nitro-furyl groups, have been explored for their antimycobacterial and anticonvulsant activities (Küçükgüzel et al., 2003).
Eigenschaften
IUPAC Name |
5-[(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN3O5/c19-15-8-11(23(26)27)2-4-13(15)17-6-3-12(28-17)9-21-22-10-1-5-16(20)14(7-10)18(24)25/h1-9,22H,(H,24,25)/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXXFIOVHFSKRF-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-2-chlorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)







![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)